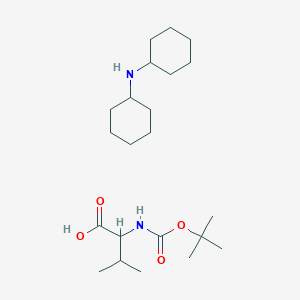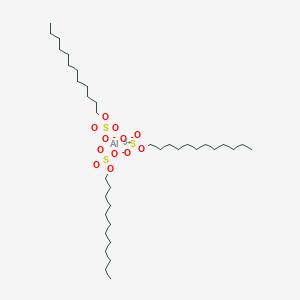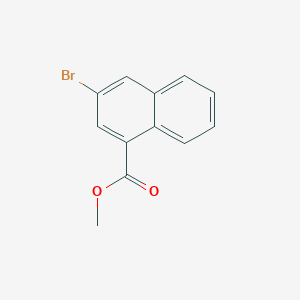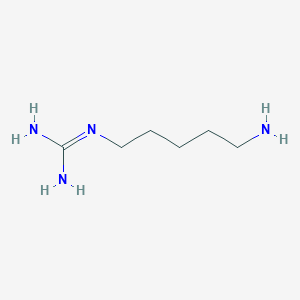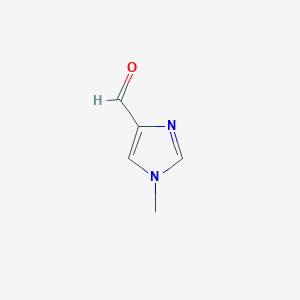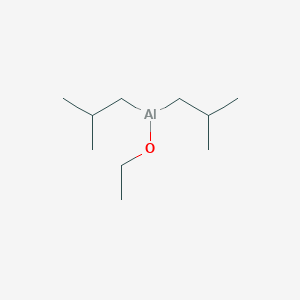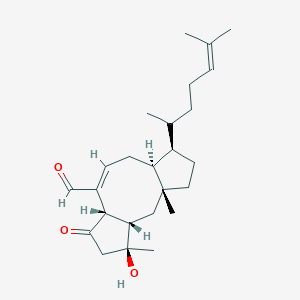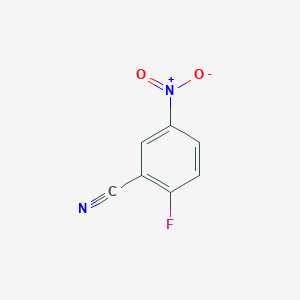
Methyl 1-cyclohexylazetidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-cyclohexylazetidine-2-carboxylate” is an organic compound with the CAS Number: 18085-36-4 . It has a molecular weight of 197.28 and its IUPAC name is methyl 1-cyclohexyl-2-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-cyclohexylazetidine-2-carboxylate” is 1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 1-cyclohexylazetidine-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 197.28 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
Methyl 1-cyclohexylazetidine-2-carboxylate is utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure is pivotal in the construction of pharmacologically active compounds due to the presence of the azetidine ring, which is known for its reactivity and stability . This compound serves as a building block in the development of new drugs, particularly those targeting neurological disorders and cancers.
Organic Synthesis: Strain-Driven Reactions
The azetidine ring in Methyl 1-cyclohexylazetidine-2-carboxylate exhibits considerable ring strain, which drives unique reactivity patterns. This strain-driven character is exploited in organic synthesis to perform reactions that are otherwise challenging, such as [2+2] cycloadditions, facilitating the construction of complex molecules .
Polymer Synthesis: Monomer for Copolymers
In polymer science, Methyl 1-cyclohexylazetidine-2-carboxylate is used as a monomer for the synthesis of copolymers. The azetidine ring can undergo polymerization reactions, leading to materials with novel properties, including enhanced mechanical strength and chemical resistance .
Corrosion Inhibition: Protective Coatings
This compound finds application in the field of corrosion science as a precursor for the synthesis of corrosion inhibitors. These inhibitors form protective coatings on metal surfaces, preventing oxidative damage and prolonging the lifespan of industrial equipment .
Antioxidant Formulation: Free Radical Scavenging
Methyl 1-cyclohexylazetidine-2-carboxylate is also researched for its potential use in antioxidant formulations. Its heterocyclic structure may allow it to act as a free radical scavenger, thereby protecting biological and chemical systems from oxidative stress .
Dyestuff Production: Colorant Synthesis
The compound is involved in the production of dyestuffs, where it is used to synthesize colorants for textiles and other materials. Its chemical reactivity enables the formation of stable dyes with a wide range of hues .
Propriétés
IUPAC Name |
methyl 1-cyclohexylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVWSJTPLJYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393388 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexylazetidine-2-carboxylate | |
CAS RN |
18085-36-4 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

